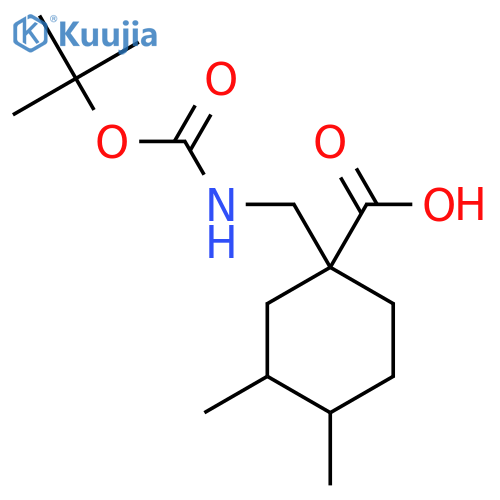Cas no 2138136-13-5 (1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid)

1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid
- EN300-1083601
- 1-({[(tert-butoxy)carbonyl]amino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid
- 2138136-13-5
-
- インチ: 1S/C15H27NO4/c1-10-6-7-15(12(17)18,8-11(10)2)9-16-13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,16,19)(H,17,18)
- InChIKey: SGESAYVIPWDQAK-UHFFFAOYSA-N
- ほほえんだ: OC(C1(CNC(=O)OC(C)(C)C)CCC(C)C(C)C1)=O
計算された属性
- せいみつぶんしりょう: 285.19400834g/mol
- どういたいしつりょう: 285.19400834g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 75.6Ų
1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1083601-0.1g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138136-13-5 | 95% | 0.1g |
$653.0 | 2023-10-28 | |
| Enamine | EN300-1083601-2.5g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138136-13-5 | 95% | 2.5g |
$1454.0 | 2023-10-28 | |
| Enamine | EN300-1083601-5.0g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138136-13-5 | 5g |
$2152.0 | 2023-06-10 | ||
| Enamine | EN300-1083601-10.0g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138136-13-5 | 10g |
$3191.0 | 2023-06-10 | ||
| Enamine | EN300-1083601-0.25g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138136-13-5 | 95% | 0.25g |
$683.0 | 2023-10-28 | |
| Enamine | EN300-1083601-0.5g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138136-13-5 | 95% | 0.5g |
$713.0 | 2023-10-28 | |
| Enamine | EN300-1083601-1g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138136-13-5 | 95% | 1g |
$743.0 | 2023-10-28 | |
| Enamine | EN300-1083601-0.05g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138136-13-5 | 95% | 0.05g |
$624.0 | 2023-10-28 | |
| Enamine | EN300-1083601-5g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138136-13-5 | 95% | 5g |
$2152.0 | 2023-10-28 | |
| Enamine | EN300-1083601-1.0g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid |
2138136-13-5 | 1g |
$743.0 | 2023-06-10 |
1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid 関連文献
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acidに関する追加情報
Comprehensive Overview of 1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid (CAS No. 2138136-13-5)
In the realm of organic chemistry and pharmaceutical research, 1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid (CAS No. 2138136-13-5) has emerged as a compound of significant interest. This Boc-protected amino acid derivative is widely utilized in peptide synthesis, drug discovery, and material science due to its unique structural properties and versatility. The compound's tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, a feature highly valued in multi-step organic syntheses.
The growing demand for custom peptide synthesis and small molecule APIs has propelled research into compounds like 2138136-13-5. Recent trends in green chemistry and sustainable synthesis have further highlighted its relevance, as researchers seek efficient methods to incorporate protective groups with minimal environmental impact. The compound's cyclohexane backbone and carboxylic acid functionality make it a valuable building block for designing bioactive molecules and pharmaceutical intermediates.
From a structural perspective, the 3,4-dimethylcyclohexane core contributes to the compound's stereochemical complexity, enabling the creation of chiral scaffolds for asymmetric synthesis. This aligns with current industry focus on enantioselective catalysis and stereocontrolled drug development. The presence of both carboxylic acid and Boc-amine groups allows for diverse conjugation chemistry, meeting the needs of modern bioconjugation techniques and prodrug design strategies.
Analytical studies of CAS 2138136-13-5 reveal excellent stability under standard storage conditions, making it suitable for long-term research applications. Its solubility profile in common organic solvents facilitates its use in high-throughput screening platforms. Recent publications have explored its potential in metal-organic frameworks (MOFs) and supramolecular chemistry, demonstrating the compound's expanding utility beyond traditional pharmaceutical applications.
The synthesis of 1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid typically involves multi-step protection-deprotection strategies, with emphasis on atom economy and yield optimization. These processes reflect the pharmaceutical industry's shift toward cost-effective manufacturing and process intensification. Quality control protocols for this compound emphasize HPLC purity analysis and spectroscopic characterization, ensuring compliance with rigorous GMP standards for research-grade chemicals.
Emerging applications in proteomics research and chemical biology have created new opportunities for this versatile compound. Its compatibility with solid-phase peptide synthesis (SPPS) makes it particularly valuable for developing peptide therapeutics and diagnostic probes. The compound's molecular architecture also shows promise for enzyme inhibitor design, particularly in targeting protein-protein interactions that are challenging to address with conventional small molecules.
From a commercial perspective, the global market for specialty chemicals like 2138136-13-5 continues to expand, driven by increasing R&D investments in biopharmaceuticals and personalized medicine. Suppliers are responding with improved scale-up processes and custom synthesis services to meet researcher demands. The compound's intellectual property landscape remains active, with ongoing patents exploring novel derivatives and synthetic methodologies.
Environmental and safety assessments of 1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid indicate favorable profiles compared to many alternative reagents, supporting its adoption in green chemistry initiatives. Proper handling requires standard laboratory safety protocols, with particular attention to chemical compatibility during storage and reaction conditions. These characteristics contribute to its growing popularity in academic and industrial laboratories worldwide.
Future research directions for this compound may explore its potential in nanotechnology applications, drug delivery systems, and biomaterials engineering. The continued evolution of computational chemistry tools enables more precise predictions of its behavior in complex biological systems, potentially unlocking new therapeutic applications. As synthetic methodologies advance, we anticipate broader utilization of this compound across diverse scientific disciplines.
2138136-13-5 (1-({(tert-butoxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid) 関連製品
- 2107900-25-2(1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol)
- 35523-64-9(2,3-diamino-6-methylpyrimidin-4(3H)-one)
- 1111290-52-8(3-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine)
- 2306271-48-5((1,4-difluorocyclohexyl)methanol)
- 852141-83-4(N-{3-5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 2229289-82-9(1-chloro-3-methyl-2-(nitromethyl)benzene)
- 1932787-71-7((3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid)
- 2639442-24-1(3-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)benzoic acid)
- 90326-62-8(methyl 3-bromo-4-(hydroxymethyl)benzoate)
- 1805358-16-0(5-(Bromomethyl)-2-cyano-3-(difluoromethyl)-4-fluoropyridine)


